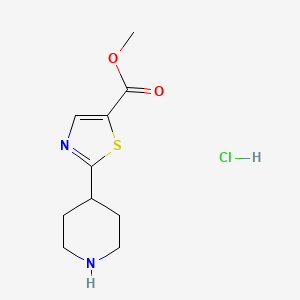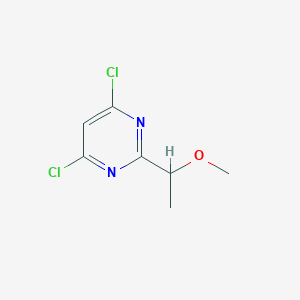
4,6-Dichloro-2-(1-methoxyethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-2-(1-methoxyethyl)pyrimidine is a chemical compound with the molecular formula C7H8Cl2N2O. It has a molecular weight of 207.06 . It is a powder in physical form .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4,6-Dichloro-2-(1-methoxyethyl)pyrimidine, often involves reactions with organolithium reagents . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The InChI code for 4,6-Dichloro-2-(1-methoxyethyl)pyrimidine is 1S/C7H8Cl2N2O/c1-4(12-2)7-10-5(8)3-6(9)11-7/h3-4H,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving 4,6-Dichloro-2-(1-methoxyethyl)pyrimidine are diverse. For instance, it can undergo a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation with commercially available amidines and saturated ketones to form structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Physical And Chemical Properties Analysis
4,6-Dichloro-2-(1-methoxyethyl)pyrimidine is a powder in physical form .Applications De Recherche Scientifique
Anti-inflammatory Applications
Pyrimidines have been identified for their anti-inflammatory effects, attributed to their inhibitory response against vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. A comprehensive review on pyrimidine derivatives highlights their potent anti-inflammatory properties and suggests several research directions for developing new pyrimidines as anti-inflammatory agents, providing a basis for the synthesis of novel pyrimidine analogs with enhanced activities and minimal toxicity (Rashid et al., 2021).
Anticancer Properties
The anticancer potential of pyrimidines is extensively reported, with many studies and patents focusing on their ability to interact with various enzymes, receptors, and targets, leading to cell killing effects through different mechanisms. The structure of potent compounds, their IC50 values, and the enzymes or receptors involved in anticancer evaluation are well documented, highlighting the importance of pyrimidine scaffolds in cancer research (Kaur et al., 2014).
Anti-Alzheimer's Research
Research on pyrimidine derivatives as anti-Alzheimer's agents focuses on their structural activity relationships (SARs) and pharmacological advancements. The non-toxic and synthesizable nature of pyrimidines, coupled with their efficacy in neurological disorders, underscores their potential in anti-Alzheimer's drug development (Das et al., 2021).
Versatility in Medicinal Chemistry
Pyrimidine analogs are known for their broad-spectrum activities, including anticancer, anti-HIV, antifungal, and antibacterial effects. Their versatility as a scaffold for drug discovery is emphasized through the synthesis and biological activities of potential pyrimidine analogs. This comprehensive insight into clinically approved pyrimidine-containing drugs and recent reports on their activities highlights the significance of pyrimidines in the discovery of new drugs (JeelanBasha et al., 2021).
Central Nervous System (CNS) Agents
The pharmacological activities of pyrimidines related to the central nervous system, such as anticonvulsant and antidepressant effects, demonstrate the utility of pyrimidines as synthons for various biologically active compounds. The development of new pyrimidine derivatives with varied biological activities is an area of continued interest, indicating the potential for new drug development in CNS-related disorders (Kumar et al., 2015).
Mécanisme D'action
While the specific mechanism of action for 4,6-Dichloro-2-(1-methoxyethyl)pyrimidine is not mentioned in the search results, pyrimidine-based compounds are generally known for their presence in biological systems as components of the nucleic acid bases cytosine, thymine, and uracil . They also find a plethora of uses as pharmaceuticals, as anti-inflammatory, anti-microbial, anti-HIV, anti-malarial, and anti-tumor agents .
Safety and Hazards
The safety information for 4,6-Dichloro-2-(1-methoxyethyl)pyrimidine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and others .
Propriétés
IUPAC Name |
4,6-dichloro-2-(1-methoxyethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2O/c1-4(12-2)7-10-5(8)3-6(9)11-7/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULSPDFQDUUWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC(=N1)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(1-methoxyethyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-Dimethylphenyl)-4-({2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B2544783.png)

![5-[(Methylamino)methyl]-3-phenyl-1,3-oxazolidin-2-one hydrochloride](/img/structure/B2544785.png)
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2544787.png)
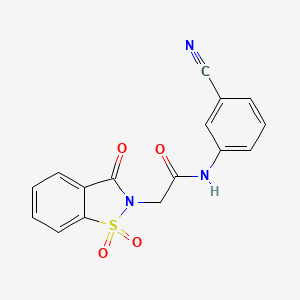
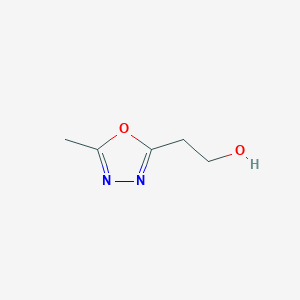


![2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2544796.png)
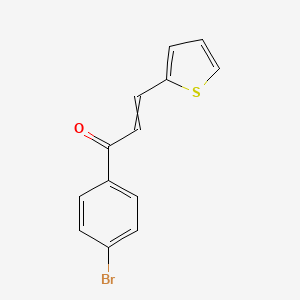
![Ethyl 3-(4-methoxyphenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2544798.png)

![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol](/img/structure/B2544805.png)
